molecular formula C10H7IO3S B13014424 Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13014424
M. Wt: 334.13 g/mol
InChI Key: DUCRXQPNFQXUAD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hydroxyl group, an iodine atom, and a carboxylate ester group attached to the benzo[b]thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Chemical Reactions Analysis

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Methyl 3-hydroxythiophene-2-carboxylate: Lacks the iodine atom, resulting in different reactivity and biological activity.

    5-Methyl-3-hydroxythiophene-2-carboxylate: Contains a methyl group instead of an iodine atom, leading to variations in its chemical properties.

    Methyl 3-aminobenzo[b]thiophene-2-carboxylate:

These comparisons highlight the uniqueness of this compound, particularly due to the presence of the iodine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7IO3S

Molecular Weight

334.13 g/mol

IUPAC Name

methyl 3-hydroxy-5-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3

InChI Key

DUCRXQPNFQXUAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)I)O

Origin of Product

United States

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